molecular formula C15H20N2O2 B12331613 d-Tryptophan, 1,1-dimethylethyl ester

d-Tryptophan, 1,1-dimethylethyl ester

Cat. No.: B12331613
M. Wt: 260.33 g/mol
InChI Key: BCIXAFNTAKZNCN-GFCCVEGCSA-N
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Description

d-Tryptophan, 1,1-dimethylethyl ester: is a derivative of d-tryptophan, an essential amino acid. This compound is characterized by the presence of a 1,1-dimethylethyl ester group attached to the tryptophan molecule. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of d-Tryptophan, 1,1-dimethylethyl ester typically involves the esterification of d-tryptophan. One common method is the reaction of d-tryptophan with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: d-Tryptophan, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, d-Tryptophan, 1,1-dimethylethyl ester is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of peptides and other bioactive compounds .

Biology: In biological research, this compound is used to study protein synthesis and enzyme interactions. It helps in understanding the role of tryptophan derivatives in biological systems .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in modulating neurotransmitter levels and its potential use in treating neurological disorders .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products .

Mechanism of Action

The mechanism of action of d-Tryptophan, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. It is known to interact with enzymes involved in the synthesis and metabolism of neurotransmitters. The compound can modulate the activity of these enzymes, thereby influencing neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Uniqueness: d-Tryptophan, 1,1-dimethylethyl ester is unique due to the presence of the 1,1-dimethylethyl ester group, which imparts different chemical properties and reactivity compared to other tryptophan derivatives. This uniqueness makes it valuable in specific research and industrial applications .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

tert-butyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13/h4-7,9,12,17H,8,16H2,1-3H3/t12-/m1/s1

InChI Key

BCIXAFNTAKZNCN-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N

Origin of Product

United States

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